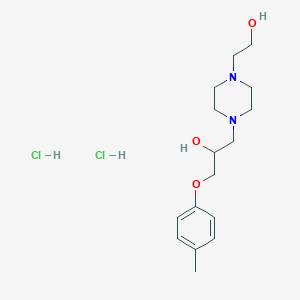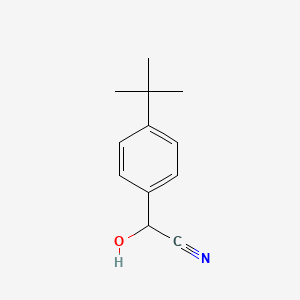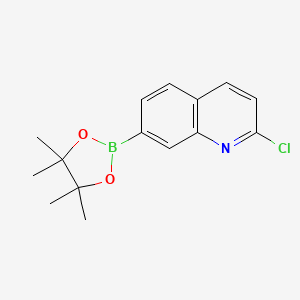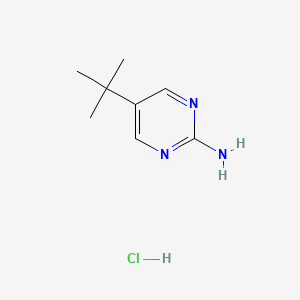
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride involves the inhibition of various enzymes and proteins involved in oxidative stress, inflammation, and tumor growth. It has been found to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways, leading to the suppression of inflammatory and tumorigenic responses.
Biochemical and Physiological Effects:
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride has been found to exhibit various biochemical and physiological effects, including the inhibition of reactive oxygen species (ROS) production, the suppression of pro-inflammatory cytokine production, and the induction of apoptosis in cancer cells. It has also been found to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride in lab experiments include its potent antioxidant, anti-inflammatory, and anti-tumor properties, as well as its ability to enhance the efficacy of chemotherapy drugs. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
The future directions for the research on 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride include the identification of its molecular targets and the development of more efficient synthesis methods. Further studies are also needed to determine its optimal dosage and administration, as well as its potential applications in other fields, such as agriculture and environmental science.
In conclusion, 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride is a promising chemical compound that exhibits potent antioxidant, anti-inflammatory, and anti-tumor properties. Its potential applications in various fields make it an attractive candidate for further research, and its future directions include the identification of its molecular targets and the development of more efficient synthesis methods.
Synthesemethoden
The synthesis of 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride involves the reaction of 1-(4-chlorobutyl)-4-(2-hydroxyethyl)piperazine with p-toluenesulfonyl chloride in the presence of triethylamine. The resulting product is then reacted with 3-chloropropan-1-ol to obtain the final product in the form of a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and biochemistry. It has been found to exhibit potent antioxidant, anti-inflammatory, and anti-tumor properties, making it a promising candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3.2ClH/c1-14-2-4-16(5-3-14)21-13-15(20)12-18-8-6-17(7-9-18)10-11-19;;/h2-5,15,19-20H,6-13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQXBONBJNCFSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2CCN(CC2)CCO)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2685947.png)
![(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2685948.png)
![2-[(5,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2685951.png)

![{4-[(4-Bromobenzyl)oxy]-3-ethoxyphenyl}methanol](/img/structure/B2685957.png)





![2,5-difluoro-N-[phenyl(5-piperidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2685964.png)


